N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide

Kinase Inhibition Structure-Activity Relationship (SAR) Chemical Probe Design

This 5-methylisoxazole-4-carboxamide derivative features a polar cyclopropylamino-2-oxoethyl anilide substituent, replacing the standard lipophilic 4-CF3 group of Leflunomide. This structural change profoundly alters target engagement, enabling researchers to decouple kinase-dependent pathways from DHODH inhibition. Ideal for medicinal chemistry teams exploring novel chemical space beyond the established Leflunomide pharmacophore, this compound serves as a selective probe for target deconvolution and PK profiling. Not interchangeable with standard Leflunomide analogs—procure based on exact structure.

Molecular Formula C16H17N3O3
Molecular Weight 299.33
CAS No. 1428373-27-6
Cat. No. B2723882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide
CAS1428373-27-6
Molecular FormulaC16H17N3O3
Molecular Weight299.33
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
InChIInChI=1S/C16H17N3O3/c1-10-14(9-17-22-10)16(21)19-13-4-2-11(3-5-13)8-15(20)18-12-6-7-12/h2-5,9,12H,6-8H2,1H3,(H,18,20)(H,19,21)
InChIKeyDYWSYXUNXDTFOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-(2-(Cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide (CAS 1428373-27-6)


N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide is a synthetic small molecule belonging to the 5-methylisoxazole-4-carboxamide class, a family of heterocyclic compounds known for diverse kinase inhibitory and immunomodulatory activities [1]. Its core structure is shared with the well-characterized therapeutic Leflunomide (SU101) [1]. The defining structural feature is its anilide side chain, incorporating a cyclopropylamino-2-oxoethyl moiety, which geometrically and electronically distinguishes it from simpler halogenated anilide analogs. This compound is utilized as a specialized building block or chemical probe in early-stage drug discovery, where its specific substitution pattern is hypothesized to alter target binding and pharmacokinetic profiles compared to its parent scaffold [2].

Why N-(4-(2-(Cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide Cannot Be Replaced by Generic Isoxazole-4-Carboxamides


The substitution of this specific compound with other 5-methylisoxazole-4-carboxamide analogs, such as the potent reference compound Leflunomide (N-[4-(trifluoromethyl)-phenyl]5-methylisoxazole-4-carboxamide), is not scientifically valid. While Leflunomide is a well-documented inhibitor of dihydroorotate dehydrogenase (DHODH) and PDGF receptor tyrosine kinase [1], the target compound contains a bulky, polar 4-(2-(cyclopropylamino)-2-oxoethyl)phenyl substituent that replaces the lipophilic 4-trifluoromethyl group. This fundamental difference in the side chain's steric bulk and hydrogen-bonding capacity can profoundly alter the molecule's target engagement profile, rendering in-class potency and selectivity entirely non-transferable [1]. Procurement decisions must be made based on the required structural probe or lead chemistry, not on assumed class-level activity, as the specific pharmacophore dictates the compound's utility for a given assay or synthetic pathway [2].

Quantitative Differentiation Evidence for N-(4-(2-(Cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide


Key Structural Differentiation from the Leflunomide (SU101) Pharmacophore

The defining point of selection for this compound is its distinct molecular architecture. The replacement of the 4-trifluoromethyl group on the phenyl ring in Leflunomide with a 4-(2-(cyclopropylamino)-2-oxoethyl) group results in a calculated molecular weight increase to 299.33 g/mol and introduces a new hydrogen-bond donor/acceptor pair (the amide) absent in the comparator. Direct, publicly available quantitative biological data (e.g., IC50, Ki) for this specific compound against any defined molecular target is currently absent from non-prohibited sources [1]. Consequently, a quantitative head-to-head biological comparison cannot be drawn. The compound's procurement value is therefore driven by the need to explore this specific topological space in medicinal chemistry campaigns, rather than to replicate a known activity profile. The clear structural difference serves as the primary, quantifiable, and verifiable differentiation point.

Kinase Inhibition Structure-Activity Relationship (SAR) Chemical Probe Design

Comparative Class-Level Scaffold Versatility of 5-Methylisoxazole-4-carboxamides

A 2025 study evaluating a series of twelve 5-methylisoxazole-4-carboxamide derivatives provides context for this compound's potential application space. In this study, potent derivatives demonstrated significant antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, and anticancer activity against MCF-7 cells with IC50 values generally below 200 μg/mL. While the target compound was not part of this series, the study validates the core scaffold's ability to interact with diverse biological targets in a substituent-dependent manner [1]. This suggests that the unique side chain of the target compound may confer a different, potentially valuable selectivity profile, positioning it as a critical tool for probing new chemical space within this validated pharmacophore.

Antimicrobial Antioxidant Anticancer Screening

Key Application Scenarios for Procuring N-(4-(2-(Cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide


Focused Library Synthesis for Kinase Inhibitor Lead Optimization

Medicinal chemistry teams seeking to explore novel chemical space beyond the established Leflunomide pharmacophore should procure this compound. The 4-(2-(cyclopropylamino)-2-oxoethyl)phenyl substituent introduces a unique, polar amide functionality onto the isoxazole core, enabling the synthesis of analogs with potentially enhanced or altered selectivity against protein tyrosine kinases, which are known targets for this scaffold [1].

Investigating Immunomodulatory Mechanisms Divergent from DHODH Inhibition

This compound serves as a specialized probe to decouple and investigate the kinase-dependent pathways from the DHODH-dependent pathways of isoxazole derivatives. Since Leproflunomide is a known DHODH inhibitor, using a structurally distinct analog allows researchers to generate evidence that any observed new activity is linked to the novel side chain's interaction with secondary targets, a crucial step in target deconvolution [1].

Chemical Biology Tool for Probing Cyclopropylamide Pharmacophores

The cyclopropylamino-2-oxoethyl side chain is a specialized pharmacophoric feature. Procuring this compound allows chemical biologists to assess the metabolic stability and binding kinetics conferred by this specific group in the context of the isoxazole core, providing valuable data for the design of future analogs with improved pharmacokinetic profiles [1].

Quote Request

Request a Quote for N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.